

# high-yield synthesis of 2,3-Dihydrobenzofuran-4-carboxylic acid protocol

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## Compound of Interest

Compound Name: 2,3-Dihydrobenzofuran-4-carboxylic acid

Cat. No.: B122184

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An Application Note for the High-Yield Synthesis of **2,3-Dihydrobenzofuran-4-carboxylic acid**

## Authored by: A Senior Application Scientist Abstract

This document provides a comprehensive, field-tested protocol for the high-yield synthesis of **2,3-Dihydrobenzofuran-4-carboxylic acid**, a valuable heterocyclic building block in medicinal chemistry and drug development.<sup>[1]</sup> The presented methodology is designed for reproducibility and scalability, emphasizing not only the procedural steps but also the underlying chemical principles and safety considerations. This guide is intended for researchers and professionals in organic synthesis, offering a robust pathway from common starting materials to the high-purity target compound.

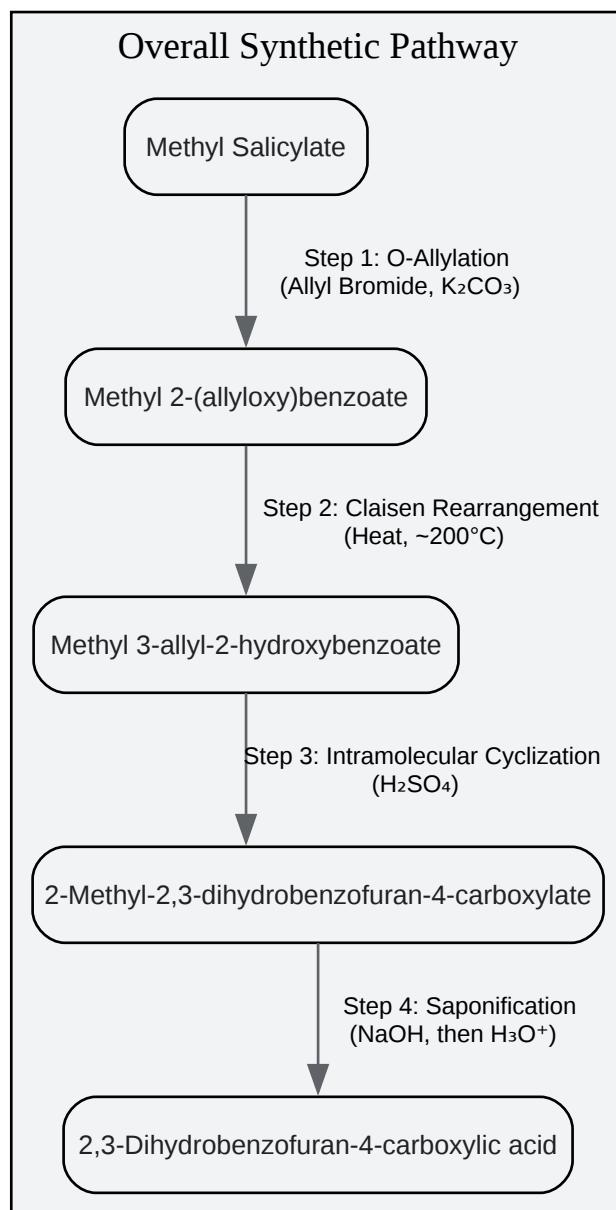
## Introduction and Significance

2,3-Dihydrobenzofuran derivatives are privileged scaffolds found in numerous natural products and pharmacologically active molecules, exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.<sup>[1][2][3]</sup> Specifically, **2,3-Dihydrobenzofuran-4-carboxylic acid** serves as a crucial intermediate for creating more complex molecules, where the carboxylic acid moiety provides a synthetic handle for further functionalization.

Traditional synthetic routes can suffer from low yields, harsh reaction conditions, or the need for expensive catalysts.<sup>[4]</sup> The protocol detailed herein is optimized for high yield and operational simplicity, proceeding through a logical sequence of classical organic reactions: O-allylation, Claisen rearrangement, intramolecular cyclization, and final ester hydrolysis. This approach ensures a reliable supply of the title compound for research and development pipelines.

## Overview of the Synthetic Strategy

The synthesis begins with the commercially available and inexpensive starting material, methyl salicylate. The strategy involves the initial formation of a key C-C bond at the ortho position to the hydroxyl group via a thermal Claisen rearrangement. Subsequent acid-catalyzed intramolecular cyclization constructs the core dihydrobenzofuran ring system. The final step is a simple saponification to yield the desired carboxylic acid.



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Caption: High-level overview of the four-step synthesis.

## Physicochemical and Safety Data

A thorough understanding of the chemical properties and hazards is paramount for safe and effective execution.

## Compound Data

Compound	Formula	Mol. Weight (g/mol)	CAS No.	Key Hazards
2,3-Dihydrobenzofuran-4-carboxylic acid	C <sub>9</sub> H <sub>8</sub> O <sub>3</sub>	164.16	209256-40-6	Harmful if swallowed, Causes skin/eye irritation, May cause respiratory irritation.[5]
Methyl Salicylate	C <sub>8</sub> H <sub>8</sub> O <sub>3</sub>	152.15	119-36-8	Harmful if swallowed, Causes eye irritation.
Allyl Bromide	C <sub>3</sub> H <sub>5</sub> Br	120.98	106-95-6	Flammable, Toxic, Lachrymator, Carcinogen (Suspected).[6]
Sulfuric Acid (Conc.)	H <sub>2</sub> SO <sub>4</sub>	98.08	7664-93-9	Severe skin and eye burns, Corrosive.
Sodium Hydroxide	NaOH	40.00	1310-73-2	Severe skin and eye burns, Corrosive.

## Safety and Handling Precautions

- Personal Protective Equipment (PPE): Always wear a flame-retardant lab coat, safety goggles, and appropriate chemical-resistant gloves (nitrile gloves are suitable for most steps, but check compatibility for specific reagents).
- Ventilation: All steps, especially those involving allyl bromide and heating, must be performed in a certified chemical fume hood to avoid inhalation of toxic vapors.[7]
- Reagent Handling:

- Allyl Bromide: Is highly toxic, a lachrymator, and a suspected carcinogen. Handle with extreme care in the fume hood. Use a syringe for transfers.
- Acids/Bases: Concentrated sulfuric acid and sodium hydroxide are highly corrosive. Add them slowly and carefully to solutions to control any exothermic reactions.
- Waste Disposal: Dispose of all chemical waste in appropriately labeled containers according to institutional and local regulations. Halogenated waste (from allyl bromide) must be segregated.

## Detailed Experimental Protocol

This protocol is optimized for a laboratory scale, targeting a multi-gram synthesis of the final product.

## Materials and Reagents

Reagent	M.W.	Moles	Equivalents	Amount
Methyl Salicylate	152.15	0.10	1.0	15.2 g
Allyl Bromide	120.98	0.12	1.2	10.3 mL (14.5 g)
Potassium Carbonate (K <sub>2</sub> CO <sub>3</sub> ), anhydrous	138.21	0.15	1.5	20.7 g
Acetone	-	-	-	300 mL
Sulfuric Acid (H <sub>2</sub> SO <sub>4</sub> ), concentrated	-	-	Catalytic	~5 mL
Sodium Hydroxide (NaOH)	40.00	0.30	3.0	12.0 g
Methanol	-	-	-	150 mL
Water (Deionized)	-	-	-	150 mL
Hydrochloric Acid (HCl), concentrated	-	-	-	As needed for pH
Diethyl Ether / Ethyl Acetate	-	-	-	For extractions
Anhydrous Magnesium Sulfate (MgSO <sub>4</sub> )	-	-	-	For drying

## Step-by-Step Procedure

### Step 1: O-Allylation of Methyl Salicylate

- To a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add methyl salicylate (15.2 g, 0.10 mol), anhydrous potassium carbonate (20.7 g, 0.15 mol), and acetone (300 mL).
- Stir the suspension vigorously. Add allyl bromide (10.3 mL, 0.12 mol) dropwise at room temperature.
- Heat the mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- After completion, cool the reaction to room temperature and filter off the potassium salts. Wash the solid residue with acetone.
- Combine the filtrates and evaporate the solvent under reduced pressure to yield crude methyl 2-(allyloxy)benzoate as an oil. This product is typically used in the next step without further purification.

#### Step 2: Thermal Claisen Rearrangement

- Place the crude oil from Step 1 into a flask equipped for distillation.
- Heat the oil under an inert atmosphere (Nitrogen or Argon) to 190-210 °C. The rearrangement is exothermic and should be controlled carefully.
- Maintain this temperature for 3-4 hours. The product, methyl 3-allyl-2-hydroxybenzoate, can be distilled under vacuum if desired, but for this protocol, the crude product is carried forward.

#### Step 3: Acid-Catalyzed Intramolecular Cyclization

- Cool the crude product from Step 2 to below 10 °C in an ice bath.
- Slowly and with vigorous stirring, add 5 mL of concentrated sulfuric acid. An exothermic reaction will occur.
- After the addition is complete, allow the mixture to warm to room temperature and stir for 2-3 hours. The color will darken significantly.

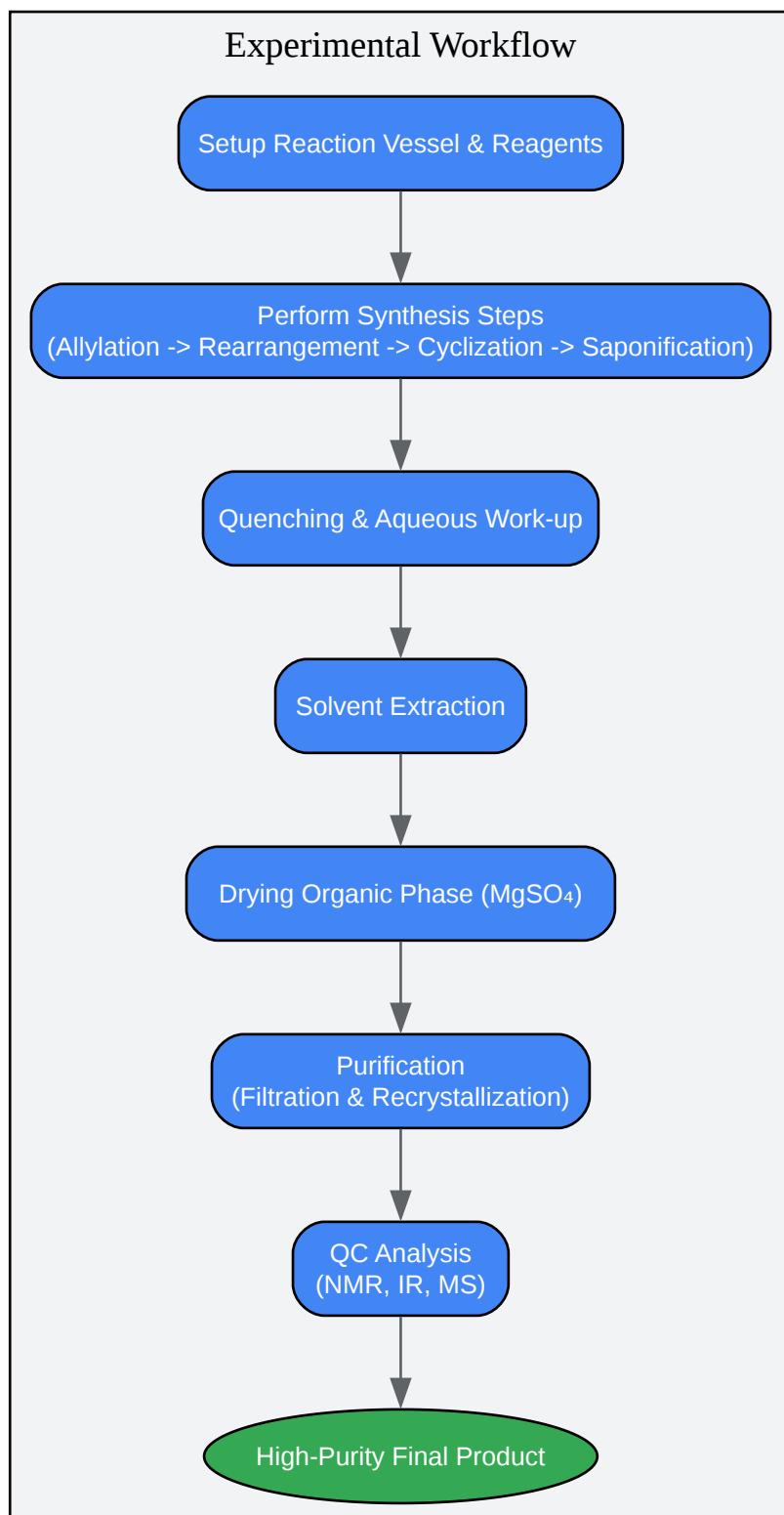
- Pour the reaction mixture carefully onto 200 g of crushed ice.
- Extract the aqueous mixture with ethyl acetate (3 x 100 mL).
- Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous MgSO<sub>4</sub>.
- Filter and evaporate the solvent to yield crude methyl 2-methyl-2,3-dihydrobenzofuran-4-carboxylate. This intermediate can be purified by column chromatography if a highly pure final product is needed.

#### Step 4: Saponification to the Final Product

- Dissolve the crude ester from Step 3 in a mixture of methanol (150 mL) and water (50 mL).
- Add sodium hydroxide pellets (12.0 g, 0.30 mol) and heat the mixture to reflux for 4-6 hours.
- Cool the solution and remove the methanol under reduced pressure.
- Dilute the remaining aqueous solution with 100 mL of water and wash with diethyl ether to remove any non-acidic impurities.
- Cool the aqueous layer in an ice bath and acidify to pH ~2 by the slow addition of concentrated HCl.
- A precipitate of **2,3-Dihydrobenzofuran-4-carboxylic acid** will form. Collect the solid by vacuum filtration.
- Wash the solid with cold water and dry under vacuum. Recrystallization from an ethanol/water mixture can be performed for higher purity. The expected yield is 75-85% based on the starting methyl salicylate.

## Experimental Workflow and Characterization

The overall process from reaction to final product analysis follows a standard synthetic chemistry workflow.



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Caption: Standard laboratory workflow for the synthesis.

## Quality Control & Expected Data

The identity and purity of the final product should be confirmed using standard analytical techniques.[\[8\]](#)[\[9\]](#)

Analysis Method	Expected Result
Appearance	White to off-white crystalline solid
<sup>1</sup> H NMR (DMSO-d <sub>6</sub> )	$\delta$ ~12.8 (s, 1H, -COOH), 7.5-6.8 (m, 3H, Ar-H), 4.7 (t, 2H, -OCH <sub>2</sub> -), 3.2 (t, 2H, -ArCH <sub>2</sub> -)
<sup>13</sup> C NMR (DMSO-d <sub>6</sub> )	$\delta$ ~170 (C=O), 160-120 (Ar-C), 71 (-OCH <sub>2</sub> -), 29 (-ArCH <sub>2</sub> -)
FT-IR (KBr, cm <sup>-1</sup> )	3200-2500 (broad, O-H), ~1680 (C=O), ~1250 (C-O stretch)
Mass Spec (ESI-)	m/z = 163.04 [M-H] <sup>-</sup>

## Conclusion

This application note details a reliable and high-yielding protocol for the synthesis of **2,3-Dihydrobenzofuran-4-carboxylic acid**. By leveraging a classical reaction sequence and providing clear, step-by-step instructions, this guide enables researchers to efficiently produce this important chemical intermediate. Adherence to the described safety precautions is essential for the successful and safe execution of this synthesis.

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